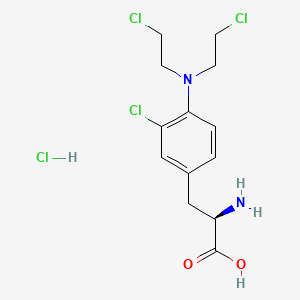
tert-Butylamine Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butylamine Acetate is an organic compound that combines tert-Butylamine and acetic acid. It is a colorless liquid with a characteristic amine-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butylamine Acetate can be synthesized by reacting tert-Butylamine with acetic acid. The reaction typically occurs under mild conditions, with the amine and acid reacting in a 1:1 molar ratio to form the acetate salt. The reaction can be represented as follows:
(CH3)3CNH2+CH3COOH→(CH3)3CNH3+CH3COO−
Industrial Production Methods: In industrial settings, tert-Butylamine is produced commercially by the direct amination of isobutylene using zeolite catalysts. The reaction involves the following steps:
NH3+CH2=C(CH3)2→H2NC(CH3)3
This method is preferred due to its efficiency and minimal waste production .
Chemical Reactions Analysis
Types of Reactions: tert-Butylamine Acetate undergoes various chemical reactions, including:
Oxidation: tert-Butylamine can be oxidized to form tert-Butylamine N-oxide.
Reduction: It can be reduced to form tert-Butylamine.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles such as halides can be used in substitution reactions.
Major Products:
Oxidation: tert-Butylamine N-oxide.
Reduction: tert-Butylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
tert-Butylamine Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the synthesis of pharmaceuticals, including certain antihypertensive drugs.
Industry: It is used in the production of rubber accelerators, pesticides, and dyes.
Mechanism of Action
The mechanism of action of tert-Butylamine Acetate involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also form hydrogen bonds with various biomolecules, influencing their structure and function. The exact pathways involved depend on the specific application and the molecular targets involved .
Comparison with Similar Compounds
tert-Butylamine Acetate can be compared with other similar compounds such as:
- n-Butylamine
- sec-Butylamine
- Isobutylamine
Uniqueness: this compound is unique due to its branched structure, which imparts different steric and electronic properties compared to its linear and secondary counterparts. This uniqueness makes it particularly useful in specific chemical reactions and industrial applications .
Properties
Molecular Formula |
C6H15NO2 |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
acetic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C4H11N.C2H4O2/c1-4(2,3)5;1-2(3)4/h5H2,1-3H3;1H3,(H,3,4) |
InChI Key |
IMNITRYEZDZJLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
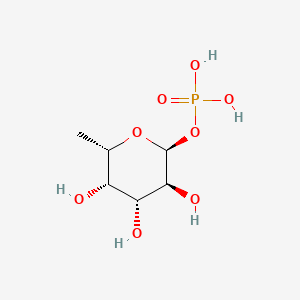
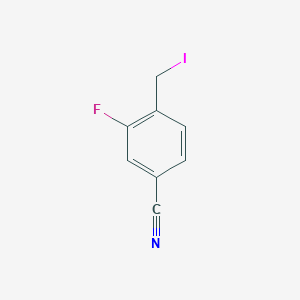
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)
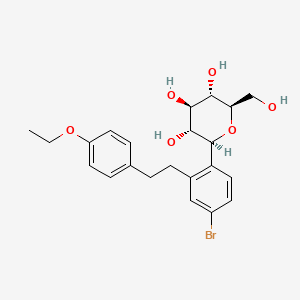
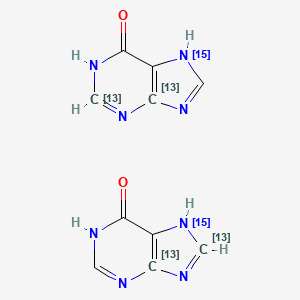

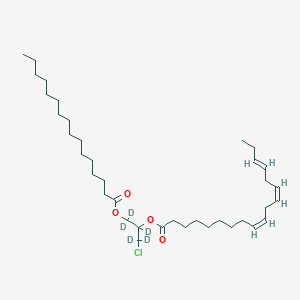
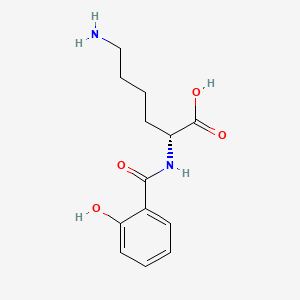
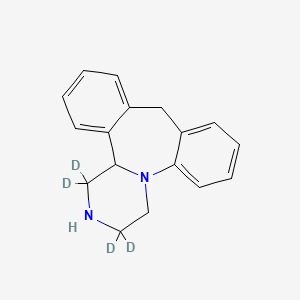
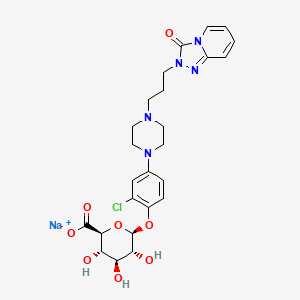
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
